Ligand Efficiency Metrics: Target Compound vs. N-(4-Methoxybenzyl) Analog in a Hypothetical PI3K/Akt Assay
An unverified vendor reference claims that (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide inhibits the PI3K/Akt pathway [1]. However, no primary publication, patent, or authoritative database provides quantitative IC₅₀ or Kᵢ values for this compound against any PI3K isoform. The closest analog with publicly available structural data is (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS 478078-48-7), which is commercially available but likewise lacks reported biological activity. Without paired quantitative data for both compounds obtained under identical experimental conditions, no meaningful differentiation can be asserted.
| Evidence Dimension | PI3K/Akt pathway inhibition (cell-free enzymatic assay or cell-based reporter) |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide — no biological data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not reported |
Why This Matters
Procurement decisions cannot prioritize this compound over the N-(4-methoxybenzyl) analog or other congeners based on biological potency until primary SAR data are disclosed.
- [1] Kuujia.com. (n.d.). Cas no 478078-64-7 ((E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide). Retrieved April 29, 2026. View Source
